Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- is a complex organic compound with a unique structure that includes both thieno[2,3-D]pyrimidine and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- involves multiple steps. The key steps typically include the formation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the acetamide and pyrimidinone groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and may require heating or the use of catalysts to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled temperatures and may involve the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine derivatives: These compounds share the thieno[2,3-D]pyrimidine core and may have similar biological activities.
Pyrimidinone derivatives: Compounds with the pyrimidinone moiety can exhibit similar chemical reactivity and biological properties.
Uniqueness
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)- is unique due to its combination of the thieno[2,3-D]pyrimidine and pyrimidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C15H15N5O4S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H15N5O4S2/c1-5-7(3)26-13-9(5)11(22)19-15(20-13)25-4-8(21)17-10-6(2)16-14(24)18-12(10)23/h4H2,1-3H3,(H,17,21)(H,19,20,22)(H2,16,18,23,24) |
InChI Key |
DSPVUYGCEHJBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=C(NC(=O)NC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.